molecular formula C9H12OS B11957232 (Propylsulfinyl)benzene

(Propylsulfinyl)benzene

Cat. No.: B11957232
M. Wt: 168.26 g/mol
InChI Key: QVRZWGALJMYTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Propylsulfinyl)benzene is a chiral aromatic compound characterized by a benzene ring substituted with a propylsulfinyl group (–SO–C₃H₇). The sulfinyl group introduces a stereogenic center, making enantioselective synthesis critical for applications requiring high stereochemical purity . This compound's structure combines the aromaticity of benzene with the moderate electron-withdrawing nature of the sulfinyl group, which influences its reactivity and physical properties by making the aromatic ring less susceptible to certain electrophilic attacks . In scientific research, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. It is used in chemistry as a building block, in biology for biochemical studies to understand the behavior of sulfinyl groups in biological systems, and in medicine as a precursor in the synthesis of active pharmaceutical ingredients (APIs) that target specific biochemical pathways . The mechanism of action for this compound and its derivatives primarily involves participation in electrophilic aromatic substitution reactions; the sulfinyl group acts as an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming groups to specific positions on the ring . This product is intended for research use only (RUO) and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

propylsulfinylbenzene

InChI

InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

QVRZWGALJMYTDQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Propylsulfinyl Benzene and Its Chiral Analogues

Stereoselective and Enantioselective Synthesis of (Propylsulfinyl)benzene

The creation of stereochemically defined sulfoxides is a key challenge in organic synthesis. Several powerful techniques have been developed to control the three-dimensional arrangement of atoms around the sulfur center. ethz.ch

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy is effective for producing specific stereoisomers. ethz.ch The process involves attaching the chiral auxiliary, performing the desired reaction, and then removing the auxiliary, which can often be recycled. numberanalytics.comwikipedia.org

A notable example involves the use of a novel chiral (Rs)-2-phenyl-2-propyl sulfinamide auxiliary. This auxiliary is synthesized from the commercially available 2-phenyl-2-propanethiol. The synthesis involves several steps, including the asymmetric oxidation of the corresponding disulfide in the presence of a chiral ligand to produce the thiosulfinate with high enantiomeric excess. This is followed by conversion to the sulfinamide. The resulting chiral sulfinyl imines, derived from this auxiliary, have been used in the asymmetric synthesis of homoallylic amines with excellent diastereoselectivity. nih.gov

Ligand-Controlled Asymmetric Oxidation of Sulfide (B99878) Precursors

Ligand-controlled asymmetric oxidation is a powerful method for the enantioselective synthesis of chiral sulfoxides from their corresponding sulfides. In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the oxidation of the prochiral sulfide to favor one enantiomer of the sulfoxide (B87167) over the other. organic-chemistry.orgsci-hub.se

The choice of ligand is crucial and can dramatically influence both the regioselectivity and enantioselectivity of the reaction. For instance, in palladium-catalyzed asymmetric allylic alkylation, different ligands can lead to the formation of different regioisomers. organic-chemistry.org While not a direct oxidation, this illustrates the principle of ligand control. In the context of sulfoxide synthesis, various chiral ligands, often in combination with transition metals, are employed to achieve high enantiomeric excess (ee). researchgate.net

The development of new and efficient chiral ligands is an active area of research. For example, biimidazoline (BiIM) chiral dinitrogen ligands have been used in the synthesis of C-N axially chiral scaffolds with good enantioselectivity. researchgate.net

Organocatalytic Strategies for Sulfoxide Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. organic-chemistry.org These catalysts are often less sensitive to moisture and oxygen, more readily available, and have lower toxicity. organic-chemistry.org

In the context of sulfoxide synthesis, organocatalytic approaches often involve tandem reactions. For example, organocatalysts can facilitate oxa-Michael–aldol or thia-Michael–aldol reactions to produce chiral chromene and thiochromene derivatives. beilstein-journals.org While not a direct synthesis of this compound, these methods showcase the potential of organocatalysis in creating chiral sulfur-containing compounds. For instance, the reaction between salicylaldehydes and β-nitrostyrene in the presence of L-pipecolinic acid as an organocatalyst yields 3-nitro-2-phenyl-2H-chromenes, albeit with low enantioselectivity in some cases. beilstein-journals.org

The use of diarylprolinol ethers as organocatalysts in tandem oxa-Michael–aldol sequences has been shown to be effective in the enantioselective synthesis of chiral 2H-chromenes. beilstein-journals.org These strategies highlight the potential for developing organocatalytic methods for the asymmetric oxidation of sulfides to produce chiral sulfoxides like this compound.

Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of chiral molecules. sioc-journal.cnmdpi.comsnnu.edu.cn These methods are widely used for the synthesis of a variety of enantioenriched compounds, including those with applications in the pharmaceutical industry. mdpi.comsnnu.edu.cn

In the synthesis of chiral sulfoxides, transition-metal complexes, particularly those of palladium, rhodium, and iridium, are frequently used. snnu.edu.cn These catalysts, in conjunction with chiral ligands, can facilitate the asymmetric oxidation of sulfides. For example, a palladium-catalyzed three-component reaction of N-sulfonylhydrazones, aryl bromides, and silylboronic esters has been developed for the synthesis of chiral gem-diarylmethine silanes with high enantioselectivity. dicp.ac.cn While this example does not directly produce a sulfoxide, it demonstrates the capability of transition-metal catalysis in creating chiral centers with high control.

Ruthenium-based catalysts have also been employed in the asymmetric hydrogenation of enamines to produce chiral amines, a key transformation in the synthesis of bioactive molecules. mdpi.com The development of new ligands and catalytic systems continues to expand the scope and efficiency of transition-metal catalyzed asymmetric transformations applicable to the synthesis of chiral sulfoxides. diva-portal.org

Development of Novel Synthetic Pathways to the this compound Core

The development of new synthetic routes to sulfoxides is driven by the need for more efficient, sustainable, and environmentally friendly processes.

Green Chemistry Principles Applied to Sulfoxide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukacs.org These principles are increasingly being applied to the synthesis of sulfoxides.

One key principle is the use of safer solvents and reagents. Traditional methods for sulfoxide synthesis often employ hazardous oxidants. Biocatalysis, using enzymes, offers a greener alternative. Enzymes can operate under mild conditions and often exhibit high specificity, reducing the need for protecting groups. ucl.ac.ukacs.org For example, monooxygenase enzymes can perform chemo- and stereoselective sulfoxidations. ucl.ac.uk

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can improve atom economy and reduce waste. For example, a one-pot synthesis of n-propylbenzene from benzene (B151609) and propionic acid has been reported, involving acylation and reduction steps. researchgate.net While this produces the hydrocarbon backbone, similar principles can be applied to the synthesis of the sulfoxide.

The use of biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), for the synthesis of racemic sulfoxides avoids the use of stoichiometric amounts of explosive oxidants like m-chloroperoxybenzoic acid (mCPBA). ucl.ac.uk This approach not only enhances safety but also aligns with the principles of green chemistry by utilizing biodegradable catalysts. ucl.ac.uk

Continuous Flow Chemistry Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of sulfoxides, including this compound. e3s-conferences.orgrsc.org This methodology offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic reactions, and greater potential for automation and scalability. beilstein-journals.org For the synthesis of this compound, a typical flow process involves the oxidation of the corresponding sulfide, phenyl propyl sulfide.

In a common setup, a solution of phenyl propyl sulfide and an oxidizing agent are pumped through separate inlets into a mixing unit before entering a temperature-controlled flow reactor. uniba.it The reactor itself can be a simple tube or a more complex packed-bed reactor containing an immobilized catalyst to facilitate the reaction and simplify purification. researchgate.net The use of green solvents and oxidants, such as hydrogen peroxide or even molecular oxygen under photocatalytic conditions, is a key focus in developing sustainable flow processes. rsc.org The integration of a microreactor-based flow system has been shown to enable large-scale production, effectively addressing the scalability challenges often associated with photocatalytic and liquid-gas phase reactions. rsc.org

Key advantages of flow synthesis for this compound include precise control over reaction time (residence time) and temperature, which is crucial for minimizing over-oxidation to the corresponding sulfone. Furthermore, the development of biocatalytic processes within flow systems, using enzymes like Baeyer-Villiger monooxygenases, presents a pathway for the large-scale, enantioselective synthesis of chiral sulfoxides. e3s-conferences.orgacs.org

Below is a data table illustrating representative parameters for the continuous flow oxidation of a generic aryl sulfide to an aryl sulfoxide, adaptable for the production of this compound.

ParameterValue/ConditionPurposeReference
Reactor Type Packed-Bed MicroreactorEnhances catalyst interaction and reaction efficiency. researchgate.net
Oxidant Hydrogen Peroxide (35% aq.)A common and relatively green oxidizing agent. mdpi.com
Solvent Methanol / AcetonitrileCommon solvents for dissolving reactants. uniba.it
Flow Rate 0.1 - 1.0 mL/minControls the residence time of reactants in the reactor. uniba.it
Residence Time 5 - 30 minOptimized to maximize sulfoxide yield and minimize sulfone formation. uniba.it
Temperature 25 - 80 °CControls reaction rate; higher temperatures can increase conversion but may lead to over-oxidation. rsc.org
Pressure 1 - 5 barSufficient to maintain a single phase and control gas evolution. pku.edu.cn
Productivity g/hour to kg/day Demonstrates the scalability from lab to industrial production. rsc.orgacs.org

Directed Functionalization and Derivatization Strategies of the Benzene Ring and Propyl Chain

The functionalization of this compound is a critical area of study, enabling the creation of diverse derivatives with potentially novel properties. Strategies for C-H functionalization, which involve the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, are particularly powerful. organic-chemistry.org These reactions can be directed to specific positions on either the benzene ring or the propyl chain. The sulfinyl group itself can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring by coordinating to a metal catalyst and guiding it to a proximal C-H bond. beilstein-journals.orgresearchgate.net

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The sulfinyl group (-SOR) is a deactivating yet ortho, para-directing group. It deactivates the ring towards electrophilic attack because the electronegative oxygen atom withdraws electron density inductively. However, the lone pair of electrons on the sulfur atom can be donated into the ring through resonance, stabilizing the cationic intermediate (the arenium ion) that forms during an attack at the ortho or para positions. youtube.com This resonance stabilization is not possible for meta attack, making the ortho and para pathways more favorable. youtube.commasterorganicchemistry.com

Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation on this compound are expected to yield primarily a mixture of ortho- and para-substituted products. wikipedia.org The precise ratio of ortho to para products can be influenced by steric hindrance from the propylsulfinyl group, which may disfavor substitution at the ortho position. wikipedia.org

The table below summarizes the expected major products for common EAS reactions on this compound.

ReactionElectrophile (E+)ReagentsExpected Major Products
Nitration NO₂⁺HNO₃, H₂SO₄2-Nitro-(propylsulfinyl)benzene & 4-Nitro-(propylsulfinyl)benzene
Halogenation Br⁺ / Cl⁺Br₂, FeBr₃ / Cl₂, AlCl₃2-Bromo-(propylsulfinyl)benzene & 4-Bromo-(propylsulfinyl)benzene
Sulfonation SO₃Fuming H₂SO₄2-(Propylsulfinyl)benzenesulfonic acid & 4-(Propylsulfinyl)benzenesulfonic acid
Friedel-Crafts Acylation R-C=O⁺RCOCl, AlCl₃2-Acyl-(propylsulfinyl)benzene & 4-Acyl-(propylsulfinyl)benzene

Radical-Mediated Reactions for Selective Bond Formation

Radical reactions offer alternative pathways for functionalization, often providing reactivity and selectivity complementary to ionic reactions. bbhegdecollege.com For this compound, radical processes can be initiated on either the propyl chain or the aromatic ring.

Selective bond formation on the propyl chain can be achieved through hydrogen atom abstraction. The stability of the resulting carbon-centered radical generally follows the order tertiary > secondary > primary. Thus, a radical initiator would preferentially abstract a hydrogen atom from the carbon atom alpha to the sulfur (the benzylic-like position), which is the most activated C-H bond on the chain. This resulting radical can then participate in various bond-forming reactions, such as coupling with other radical species or addition to alkenes and alkynes to form new C-C bonds. libretexts.org

Radical addition to the benzene ring is also possible, though it typically requires highly reactive radicals or specific reaction conditions to overcome the stability of the aromatic system. nih.gov Such reactions can lead to dearomatization or the formation of substituted cyclohexadienyl radicals, which can then undergo further transformations. rsc.org

The following table outlines potential radical-mediated reactions involving this compound.

Reaction TypeRadical SourceTarget SitePotential Product Type
Hydrogen Abstraction & Trapping Bu₃SnH, AIBNPropyl Chain (α-carbon)Functionalized Propyl Chain (e.g., halogenation, hydroxylation)
Radical C-C Coupling Alkyl radical (R•)Propyl Chain (α-carbon radical)Branched Alkyl Chain Derivative
Intermolecular Radical Addition Trifluoromethyl radical (CF₃•)Benzene Ring(Trifluoromethyl)(propylsulfinyl)cyclohexadiene derivative
Radical Cyclization Intramolecular radical precursorPropyl Chain and Benzene RingFused-ring heterocyclic structures

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. libretexts.org For this purpose, this compound would first need to be halogenated, for instance, via electrophilic aromatic substitution to produce derivatives like 4-bromothis compound.

This halogenated derivative can then serve as a substrate in various cross-coupling reactions. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

Key examples include:

Suzuki Coupling: Couples the aryl halide with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure. nih.gov

Heck Coupling: Reacts the aryl halide with an alkene to form a new substituted alkene.

Sonogashira Coupling: Joins the aryl halide with a terminal alkyne to create an aryl-alkyne bond.

Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the aryl halide with an amine. libretexts.org

This table summarizes several important palladium-catalyzed cross-coupling reactions using a hypothetical 4-halo-(propylsulfinyl)benzene substrate.

Reaction NameCoupling PartnerReagent/Catalyst SystemBond FormedProduct Example (from 4-Bromo-(propylsulfinyl)benzene)
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C(sp²)-C(sp²)4-Aryl-(propylsulfinyl)benzene
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)C(sp²)-C(sp²)4-(2-Phenylvinyl)this compound
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C(sp²)-C(sp)4-(Alkynyl)-(propylsulfinyl)benzene
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C(sp²)-N4-(Dialkylamino)-(propylsulfinyl)benzene

Advanced Spectroscopic and Structural Elucidation of Propylsulfinyl Benzene Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, particularly ¹H and ¹³C NMR, are fundamental for the initial structural characterization of (Propylsulfinyl)benzene.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propyl group. docbrown.infopressbooks.pub The chemical shifts of the aromatic protons are typically found in the downfield region (around 7.0-8.0 ppm), influenced by the electron-withdrawing nature of the sulfinyl group. docbrown.infopressbooks.pub The propyl group protons will appear more upfield. The methylene (B1212753) protons adjacent to the sulfur atom (α-protons) will be the most deshielded of the propyl chain, followed by the subsequent methylene (β-protons) and the terminal methyl (γ-protons) protons. docbrown.info Spin-spin coupling between adjacent non-equivalent protons will lead to characteristic splitting patterns, which can be analyzed to confirm the connectivity within the propyl chain. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm), with the carbon atom directly attached to the sulfinyl group (ipso-carbon) showing a characteristic chemical shift. docbrown.info The carbon atoms of the propyl group will appear in the upfield aliphatic region. docbrown.info For instance, in a substituted derivative like 2-Nitro-1-(propylsulfinyl)-4-(trifluoromethyl)benzene, the propyl carbons have been reported at δ 13.7, 21.7, and 56.9 ppm. lookchem.com

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for analyzing fluorinated analogues. nih.gov The introduction of a fluorine tag can aid in the stereochemical analysis of sulfoxides, especially at trace levels. nih.gov

A representative, though generalized, dataset for the expected chemical shifts in this compound is presented below. Actual values can vary based on the solvent and specific isomeric form.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic (ortho)7.6 - 7.8Aromatic (ipso)145 - 150
Aromatic (meta)7.4 - 7.6Aromatic (ortho)124 - 126
Aromatic (para)7.4 - 7.6Aromatic (meta)129 - 131
α-CH₂2.8 - 3.2Aromatic (para)130 - 132
β-CH₂1.6 - 1.9α-CH₂55 - 60
γ-CH₃0.9 - 1.2β-CH₂16 - 18
γ-CH₃13 - 15

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for determining the through-bond and through-space connectivities within the molecule. huji.ac.ilresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. huji.ac.il For this compound, cross-peaks in the COSY spectrum would confirm the connectivity within the propyl chain, showing correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.orghmdb.ca This allows for the definitive assignment of which protons are attached to which carbon atoms. For example, the proton signal for the α-CH₂ group would show a cross-peak with the corresponding α-carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). libretexts.org This is particularly useful for establishing the connection between the phenyl and propyl moieties. For instance, the α-protons of the propyl group would be expected to show a correlation to the ipso-carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In the context of this compound isomers, NOESY can be instrumental in determining the relative stereochemistry, for example, by observing spatial proximities between the sulfoxide (B87167) oxygen and specific protons on the phenyl or propyl groups.

Since the sulfur atom in this compound is a stereocenter, the compound exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to distinguish between these enantiomers and determine the enantiomeric excess (ee) of a sample. researchgate.netmdpi.com

Chiral NMR shift reagents or chiral solvating agents (CSAs) are optically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. researchgate.netfrontiersin.org These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. frontiersin.org

For sulfoxides, various chiral solvating agents have been successfully employed, including derivatives of BINOL (1,1'-bi-2-naphthol), chiral acids like (S)-Ibuprofen, and certain metal complexes. researchgate.netmdpi.com The addition of a CSA to a racemic mixture of this compound would ideally result in the splitting of one or more proton signals into two distinct sets of peaks, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample. frontiersin.org

Elucidation of Connectivity and Spatial Relationships through 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition and for deducing the structure through analysis of fragmentation patterns. blogspot.comametekpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. brightspec.comresearchgate.net For this compound (C₉H₁₂OS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.netosu.edu In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov

The fragmentation of phenyl sulfoxides often follows characteristic pathways. acs.orgacs.org Common fragmentation patterns for protonated this compound could include:

Loss of the propyl group as a radical or a carbocation.

Cleavage of the C-S bond, leading to the formation of a phenylsulfinyl cation or a related fragment.

Rearrangement reactions, such as a Pummerer-type fragmentation, especially in substituted analogues. acs.org

Loss of small neutral molecules like H₂O or SO.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. libretexts.org These methods are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their bonds. msu.edu

In the context of this compound, IR and Raman spectra would reveal characteristic absorption bands for the key functional groups. The sulfinyl group (S=O) exhibits a strong stretching vibration, the frequency of which can be influenced by the electronic environment of the benzene ring and the nature of the propyl group. The presence of the benzene ring gives rise to several characteristic vibrations, including C-H stretching of the aromatic protons, and C=C stretching within the ring. mpg.de The propyl group will show C-H stretching and bending vibrations for its CH3 and CH2 moieties.

A comparison of the IR and Raman spectra is particularly insightful due to their different selection rules. photothermal.com Vibrations that cause a change in the dipole moment of the molecule are IR-active, while those that lead to a change in the polarizability are Raman-active. libretexts.orgphotothermal.com For a molecule like this compound, which lacks high symmetry, many vibrational modes are expected to be active in both IR and Raman spectra. However, their relative intensities can differ significantly, providing complementary information. faccts.de

Furthermore, vibrational spectroscopy is a sensitive probe of conformational isomerism. Different spatial arrangements of the propyl group relative to the sulfinyl and phenyl groups can lead to distinct vibrational frequencies. mdpi.comwayne.edu By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), specific conformers present in a sample can be identified and their relative populations can sometimes be estimated. mdpi.com

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-HStretching3100-3000IR, Raman
Aliphatic C-HStretching3000-2850IR, Raman
C=C (Aromatic)Stretching1600-1450IR, Raman
S=OStretching~1050IR, Raman
C-SStretching800-600IR, Raman
Aromatic C-HOut-of-plane Bending900-675IR

This table presents a generalized overview of expected vibrational frequencies. Actual values can vary based on the specific isomer and its environment.

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. uobabylon.edu.iq The part of the molecule responsible for this absorption is known as a chromophore. In this compound, the primary chromophore is the benzene ring.

The UV spectrum of benzene itself exhibits three main absorption bands, often referred to as the E1, E2, and B bands, which arise from π→π* transitions. spcmc.ac.in When a substituent like the propylsulfinyl group is attached to the benzene ring, it acts as an auxochrome, modifying the absorption characteristics of the chromophore. adpcollege.ac.in This modification typically results in a bathochromic (red) shift, where the absorption maxima are moved to longer wavelengths, and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). spcmc.ac.inadpcollege.ac.in

The specific electronic transitions observed for this compound would involve the promotion of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals. The sulfinyl group, with its lone pair of electrons and the S=O double bond, can interact with the π system of the benzene ring, influencing the energy levels of these orbitals and thus the wavelengths of the electronic transitions. adpcollege.ac.in The electronic spectrum can also be influenced by the conformation of the molecule, as different spatial arrangements can alter the extent of conjugation and electronic interactions. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π→π* (E2-band)Phenyl group~200-220
π→π* (B-band)Phenyl group~250-280

This table provides an estimation of the electronic transitions. The exact λmax values are sensitive to the solvent and the specific isomeric structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com This method relies on the diffraction of X-rays by the ordered array of molecules within a crystal lattice. rigaku.com The resulting diffraction pattern can be analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netbrynmawr.edu This would allow for the unambiguous determination of the relative orientation of the phenyl, sulfinyl, and propyl groups. Such structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present in the crystal packing. researchgate.net

While obtaining a suitable single crystal for analysis can be a challenge, the structural information it provides is considered the "gold standard" for molecular structure determination. The experimentally determined structure can also be used to validate and refine computational models.

Mechanistic Investigations and Reactivity Profiles of Propylsulfinyl Benzene

In-depth Studies of Reaction Mechanisms

The mechanistic pathways of reactions involving (propylsulfinyl)benzene and related aryl alkyl sulfoxides are a subject of detailed study, focusing on the stereochemical implications of the chiral sulfinyl group and the nature of transient species formed during reactions.

Determination of Stereochemical Course of Transformations

The stereochemistry of reactions at centers adjacent to the sulfinyl group is often controlled by the chirality of the sulfur atom itself. The sulfinyl group can effectively transfer its chirality, influencing the stereochemical outcome of transformations. cuni.cz

For instance, in asymmetric addition reactions involving related chiral N-sulfinyl imines, the stereochemical course can be highly specific. The absolute stereochemistry of such reactions has been determined through methods like X-ray structural analysis. nih.gov In one study, an X-ray analysis of a product derived from a chiral sulfinamide revealed an (R) configuration at the sulfur center and a newly formed (S) configuration at the adjacent carbon center. nih.gov This outcome can often be rationalized by considering a specific transition state model.

The conversion of one sulfinyl derivative to another, such as the transformation of sulfinamides to sulfinate esters, can exhibit complex stereochemistry. The outcome, whether retention or inversion of configuration, can be influenced by factors like the steric bulk of reactants and the presence of additives. nih.gov For example, the reaction of certain sulfinates under radical conditions to form cyclic esters (sultines) has been shown to proceed with a complete inversion of configuration at the sulfur center. nih.gov

Table 1: Stereochemical Outcome in Asymmetric Addition to a Chiral Sulfinyl-Derived Imine

Reactant/Auxiliary Reaction Type Key Finding Stereochemical Result
Chiral (Rs)-2-phenyl-2-propyl sulfinamide derived imine Asymmetric allylation High diastereoselectivity Predominant formation of the (S)-homoallylic amine

Identification and Characterization of Reaction Intermediates and Transition States

The mechanism of many reactions involving this compound proceeds through transient chemical species that are typically not isolated but are inferred through experimental and computational studies. allen.in

Asymmetric Reactions: In asymmetric synthesis guided by the sulfinyl group, the transition state geometry is crucial for determining stereoselectivity. For example, the diastereoselectivity of nucleophilic additions to related N-sulfinyl imines can be explained by a chair-like transition state where a metal cation (e.g., magnesium) coordinates with both the nitrogen and oxygen atoms of the sulfinyl moiety. nih.gov This coordination anchors the molecule, leading to a preferential attack of the nucleophile from one face of the imine. nih.gov

Oxidation Reactions: The oxidation of the sulfinyl group to a sulfonyl group can also involve reactive intermediates. Electrochemical oxidation, for example, is proposed to proceed through a sulfoxide (B87167) radical cation intermediate, which is generated via a single electron transfer (SET). cardiff.ac.uk

Oxidative and Reductive Transformations of the Sulfinyl Moiety

The sulfur atom in this compound exists in a moderate oxidation state and can be readily oxidized to a sulfone or, in principle, reduced to a sulfide (B99878).

The oxidation of sulfides to sulfoxides, and subsequently sulfoxides to sulfones, is a fundamental transformation in organosulfur chemistry. cardiff.ac.ukucl.ac.uk A variety of oxidizing agents and systems have been developed for this purpose, including peroxides and hypervalent iodine reagents. cardiff.ac.uk Catalytic enantioselective oxidation of prochiral sulfides is a primary method for preparing chiral, nonracemic sulfoxides. acs.org Transition metal catalysts, particularly those based on titanium, are commonly used. acs.org For aryl benzyl (B1604629) sulfides, systems using tert-butyl hydroperoxide (TBHP) as the oxidant have proven efficient. acs.org

An efficient and selective method for these oxidations involves an electrochemical flow process. cardiff.ac.uk This technique can selectively oxidize sulfides to sulfoxides, such as this compound, and can further oxidize the sulfoxide to the corresponding sulfone. cardiff.ac.uk The proposed mechanism for the second oxidation step involves the sulfoxide undergoing a single electron transfer to form a sulfoxide radical cation intermediate, which then reacts to yield the sulfone. cardiff.ac.uk

Table 2: Representative Oxidation Methods for Aryl Sulfides/Sulfoxides

Transformation Method/Reagent Selectivity/Yield Reference
Phenyl(propyl)sulfane to this compound Electrochemical Flow (Method A) High selectivity, 86% yield cardiff.ac.uk
This compound to (Propylsulfonyl)benzene Electrochemical Flow (Method B) High selectivity cardiff.ac.uk

Reductive transformations of the sulfinyl group are also possible. For instance, the reduction of a pyrimidine (B1678525) derivative containing a propylsulfinyl group has been accomplished using a Raney nickel catalyst during catalytic hydrogenation. google.com However, in the context of hydrodesulfurization over metal catalysts, sulfur-containing compounds can sometimes lead to catalyst deactivation or poisoning. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Aryl and Alkyl Substrates

The reactivity of this compound is characterized by potential reactions at the aromatic ring and the alkyl side chain.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom. byjus.comchemistrystudent.com The sulfinyl group acts as a deactivating group, meaning the reaction is slower compared to benzene itself. libretexts.orglibretexts.org This deactivation is due to the electron-withdrawing inductive effect of the electronegative oxygen atom. libretexts.org Despite being deactivating, the sulfinyl group is an ortho, para-director. libretexts.org This means incoming electrophiles are directed to the positions ortho and para to the sulfinyl group. The general mechanism involves the formation of a resonance-stabilized arenium ion intermediate, followed by the loss of a proton to restore aromaticity. msu.edubyjus.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the aryl ring of this compound is generally difficult, as aryl halides themselves are typically unreactive toward nucleophiles under standard SN1 or SN2 conditions. libretexts.org However, substitution can occur via two main pathways under specific conditions:

The SNAr (addition-elimination) mechanism: This pathway is favored if the aromatic ring is activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group. libretexts.orgwikipedia.org The electron-withdrawing nature of the sulfinyl group could potentially facilitate such reactions if a suitable leaving group were present on the ring. libretexts.org

The benzyne (B1209423) (elimination-addition) mechanism: This occurs under very strong basic conditions (e.g., sodium amide) and proceeds through a highly reactive benzyne intermediate. allen.inmasterorganicchemistry.com

Reactions on the Alkyl Substrate: The propyl group, particularly the carbon atom adjacent to the benzene ring (the benzylic carbon), is susceptible to certain reactions. libretexts.org

Oxidation: Strong oxidizing agents can oxidize alkyl side chains on a benzene ring. For the reaction to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.org

Halogenation: Radical substitution can occur at the benzylic position. A common reagent for this is N-bromosuccinimide (NBS), which allows for selective bromination at the benzylic carbon. This reaction also requires the presence of a benzylic hydrogen. libretexts.org

Understanding the Ligand Properties and Coordination Chemistry of this compound in Metal Complexes

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions known as ligands. taylorfrancis.com this compound has the potential to act as a ligand in metal complexes. The primary donor site is the oxygen atom of the sulfinyl group, which possesses lone pairs of electrons that can be donated to a vacant orbital of a metal center to form a coordination bond. taylorfrancis.com

Sulfoxides are known to be versatile ligands. For example, 1,3-bis(n-propylsulfinyl)benzene, a related compound, has been noted for its properties as a bridging disulfoxide ligand. researchgate.net In such cases, each sulfinyl group can coordinate to a metal center, potentially bridging two different metal ions or chelating to a single one.

In addition to coordination via the sulfinyl oxygen, the benzene ring itself can participate in coordination through its π-electron system. nih.gov This type of interaction, known as a cation-π interaction, is common between aromatic rings and various metal cations. nih.gov The specific mode of coordination (e.g., to the center of the ring or to a specific C-C bond) depends on the nature of the metal. nih.gov Therefore, this compound could potentially act as a bidentate ligand, coordinating through both the "hard" sulfinyl oxygen donor and the "soft" π-system of the aryl group, although coordination through the oxygen is generally more typical for sulfoxides. The formation of stable complexes with transition metals is a key feature of coordination chemistry, with applications in catalysis and materials science. nih.gov

Computational and Theoretical Chemistry Applied to Propylsulfinyl Benzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Propylsulfinyl)benzene at the molecular level. These calculations provide a quantitative description of the molecule's geometry, electronic environment, and spectroscopic behavior.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Computational methods like Density Functional Theory (DFT) are employed to perform these optimizations. nih.gov The process starts with an initial guess of the molecular structure, which is then iteratively adjusted to minimize the total energy of the system. molssi.org

Table 1: Calculated Geometric Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-S 1.80
S=O 1.50
C-S-C 100.5
O=S-C 106.3
C-C-S-O 60.0

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Electronic structure analysis provides a detailed picture of how electrons are distributed within the this compound molecule. Molecular Orbital (MO) theory is a powerful framework for this analysis, describing the wave-like behavior of electrons in molecules. lumenlearning.com The molecular orbitals of this compound are formed by the combination of atomic orbitals of the constituent carbon, hydrogen, sulfur, and oxygen atoms. youtube.com

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx For this compound, the sulfinyl group, being electron-withdrawing, influences the electronic distribution across the benzene (B151609) ring.

Quantum mechanical calculations reveal that the π molecular orbitals of the benzene ring are delocalized over the six carbon atoms. libretexts.orglibretexts.org The presence of the propylsulfinyl substituent breaks the perfect D6h symmetry of benzene, leading to a different distribution of electron density and altering the energies of the molecular orbitals. researchgate.net

Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift of a particular proton or carbon atom is influenced by its local electronic environment. libretexts.org For this compound, the electron-withdrawing nature of the sulfinyl group is expected to deshield the aromatic protons, shifting their signals downfield in the 1H NMR spectrum. liverpool.ac.uk Machine learning approaches, trained on large datasets of experimental and calculated shifts, have significantly improved the accuracy of these predictions. researchgate.net

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. semanticscholar.org For this compound, a strong absorption band corresponding to the S=O stretching vibration is a characteristic feature. The exact frequency of this vibration is sensitive to the electronic and steric environment around the sulfinyl group.

UV-Vis Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax). The electronic transitions in this compound will involve the π electrons of the benzene ring and the non-bonding electrons on the sulfur and oxygen atoms.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) - Aromatic H 7.4 - 7.8
¹H NMR Chemical Shift (ppm) - Propyl H (α to S) 2.8 - 3.2
¹³C NMR Chemical Shift (ppm) - Aromatic C (ipso) 145 - 150
IR S=O Stretch (cm⁻¹) 1040 - 1060
UV-Vis λmax (nm) ~255

Note: These are approximate values and can be influenced by the computational method and solvent.

Electronic Structure Analysis and Molecular Orbital Theory Applications

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. nih.gov

For reactions such as the oxidation of the corresponding sulfide (B99878) to form this compound, or the further oxidation to the sulfone, computational methods can elucidate the step-by-step mechanism. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction, which determines the reaction rate. researchgate.net For instance, in the enantioselective synthesis of chiral sulfoxides, DFT calculations can help understand the origin of stereoselectivity by comparing the energies of the transition states leading to the different enantiomers. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.orgnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ucl.ac.uk

For this compound, MD simulations can provide insights into its dynamic behavior in different solvents. stanford.edudatapdf.com These simulations can reveal how solvent molecules arrange themselves around the solute (solvation) and how this solvent shell fluctuates over time. dtic.milmdpi.com The choice of solvent can significantly influence the conformation, reactivity, and spectroscopic properties of the solute. semanticscholar.orgnumberanalytics.com For example, the interaction between the polar sulfinyl group and polar solvent molecules can stabilize certain conformations of this compound. MD simulations can also be used to calculate properties like diffusion coefficients, which describe how the molecule moves through the solvent. frontiersin.org

Applications of Density Functional Theory (DFT) in Sulfoxide (B87167) Chemistry

Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry due to its balance of accuracy and computational cost. acs.org In the field of sulfoxide chemistry, DFT is extensively applied to study a wide range of properties. pnu.ac.ir

DFT calculations are used to investigate the electronic structure, bonding, and reactivity of sulfoxides. physchemres.orgcjsc.ac.cn For example, DFT can be used to calculate bond dissociation enthalpies, providing a measure of the strength of the S-O bond. tandfonline.com This information is valuable for understanding the thermal stability and oxidative properties of sulfoxides. DFT is also employed to study intermolecular interactions, such as hydrogen bonding between sulfoxides and other molecules, which is crucial in understanding their behavior in biological systems and as solvents. asianpubs.orgresearchgate.net Furthermore, DFT calculations are instrumental in elucidating the mechanisms of reactions involving sulfoxides, including rearrangements and redox processes. mdpi.com

Advanced Research Applications and Future Directions

Catalytic Applications and Design of Sulfoxide-Based Organocatalysts

Sulfoxides are increasingly recognized for their potential in organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. The design of sulfoxide-based catalysts is an active area of research, with (Propylsulfinyl)benzene derivatives showing promise.

This compound as a Chiral Ligand in Asymmetric Catalysis

The development of chiral sulfoxide (B87167) ligands is a significant area of focus in asymmetric catalysis, where the goal is to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule. cuni.cz Chiral sulfoxides, including derivatives of this compound, are explored for their ability to act as ligands that can coordinate with metal catalysts to create a chiral environment, thereby directing the stereochemical outcome of a reaction. rsc.orgrsc.org

Research has shown that chiral sulfur-containing olefins are an emerging class of hybrid ligands for asymmetric catalysis. rsc.org Specifically, new chiral 2-phenyl-2-propyl sulfinyl imines have been synthesized and applied in asymmetric addition reactions. nih.gov These reactions, performed at room temperature, have yielded homoallylic amines with high yields and excellent diastereoselectivity. nih.gov Such chiral amines are valuable building blocks for a wide range of pharmaceuticals and biologically active substances. nih.gov

Catalyst System ComponentApplicationOutcome
Chiral 2-phenyl-2-propyl sulfinyl iminesAsymmetric addition of allylmagnesium bromideHigh yields and diastereoselectivity (>99% de) of homoallylic amines nih.gov
Chiral P,S-mixed donor chelating ligandsVarious catalytic enantioselective transformationsAccess to a diverse range of chiral ligands with varied electronic and steric properties rsc.org

Integration into Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are porous materials that have gained attention as platforms for heterogeneous catalysis. frontiersin.orgmdpi.commdpi.com The integration of sulfoxide-containing ligands like this compound into MOF structures is a promising strategy for creating robust and reusable catalysts. frontiersin.orgrsc.org The porous nature of MOFs can provide size-selectivity, while the sulfoxide moiety can act as a catalytic site or a coordinating group for metal nanoparticles. frontiersin.orgrsc.org

Recent developments have focused on using MOFs as supports for organometallic complexes. nih.gov For instance, sulfated zirconium MOFs have demonstrated heightened Brønsted acidity and have been used to support an organoiridium complex for the catalytic activation of benzene-d₆ and toluene. nih.gov This approach highlights the potential for designing well-defined heterogeneous catalysts with enhanced activity and selectivity by incorporating specific functional groups within a MOF structure. frontiersin.orgnih.gov

Applications in Advanced Materials Science

The distinct properties of this compound also lend themselves to applications in the field of advanced materials. smolecule.com Researchers are exploring its use in polymers, composites, and functional organic electronic materials.

Incorporation into Polymer and Composite Systems

This compound and its derivatives can be incorporated into polymer chains or composite materials to impart specific functionalities. rsc.org For example, the introduction of sulfoxide groups can influence the mechanical, thermal, and surface properties of the resulting material. Research into ferrocene-based conjugated microporous polymers (CMPs) has shown that these materials, when combined with multi-walled carbon nanotubes, can act as photocatalysts for the hydroxylation of benzene (B151609) to phenol. rsc.org While not directly involving this compound, this demonstrates the potential of incorporating organosulfur compounds into polymer composites for catalytic applications.

Role in Functional Organic Electronic Materials

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and transistors, is a rapidly advancing field. rsc.orgossila.com The electronic nature of the sulfoxide group in this compound suggests its potential as a building block for such materials. A persulfurated benzene molecule, for instance, has been shown to exhibit outstanding phosphorescence, a property valuable for OLEDs. rsc.org While this specific molecule is not this compound, it underscores the potential of sulfur-containing benzene derivatives in organic electronics. Furthermore, derivatives of benzene are fundamental to the creation of a wide array of chemicals, including plastics and synthetic fibers.

A related compound, Benzeneacetonitrile, 2-methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-, is used in the electronics industry as an acid-producing agent in photoresists to enhance their sensitivity to UV light. chemicalbook.com This highlights the utility of sulfonyl-containing organic compounds in electronic material processing.

Development of this compound-based Chemical Probes and Diagnostic Reagents

The development of chemical probes and diagnostic reagents is crucial for understanding biological processes and for disease diagnosis. sigmaaldrich.comkanto.co.jp The unique chemical properties of this compound make it a candidate for the design of such tools.

Chemical probes are molecules used to study biological systems, often by binding to a specific target like a protein. sigmaaldrich.com The synthesis of effective probes can be challenging, as minor structural changes can significantly impact their binding and selectivity. sigmaaldrich.com Trifunctional building blocks, which contain a connectivity group, a reactive group, and a bioorthogonal handle, are valuable for developing such probes. sigmaaldrich.com While direct applications of this compound as a chemical probe are not yet widely reported, its structure could potentially be incorporated into such trifunctional scaffolds.

In the realm of diagnostic reagents, various chemical compounds are utilized in clinical chemistry and immunoassays. kanto.co.jp Although there is no current evidence of this compound being used as a diagnostic reagent, the broader class of organic compounds finds extensive use in this area. epo.org The potential for developing this compound-based reagents would depend on identifying a specific diagnostic target with which it or its derivatives could interact in a measurable way.

Emerging Research Areas and Unexplored Reactivity in Sulfoxide Chemistry

The field of sulfoxide chemistry, traditionally centered on their roles as chiral auxiliaries and intermediates in oxidation/reduction reactions, is undergoing a significant transformation. Modern research is uncovering novel reactivity modes for aryl sulfoxides like this compound, positioning them as versatile and powerful synthons in contemporary organic chemistry. These emerging areas are primarily focused on the strategic activation of carbon-sulfur (C–S) and carbon-hydrogen (C–H) bonds, often under increasingly sustainable, transition-metal-free conditions. This has opened up unexplored pathways for molecular construction that were previously inaccessible.

Sulfoxides as Latent Electrophiles for C–S Bond Cross-Coupling

A paradigm shift in the application of aryl sulfoxides involves their use as electrophilic partners in cross-coupling reactions via C–S bond activation. nih.govtandfonline.com While transition-metal-catalyzed cross-couplings have historically relied on aryl halides and triflates, recent studies demonstrate that the sulfoxide moiety can serve as an effective leaving group. This is particularly notable in the context of aryl alkyl sulfoxides.

Transition-Metal-Catalyzed Reactions: Nickel-catalyzed systems have shown promise in this domain. For instance, the Yorimitsu group demonstrated that aryl methyl sulfoxides can undergo a nickel-catalyzed Negishi-type coupling with organozinc reagents. nih.gov This method leverages the more accessible and stable sulfoxide precursors for the formation of C(sp²)–C(sp²) bonds. Similarly, palladium-catalyzed Suzuki-Miyaura couplings have been developed, expanding the toolkit for biaryl synthesis from sulfoxide precursors. tandfonline.com

Transition-Metal-Free Cross-Coupling: Perhaps the most innovative and rapidly developing area is the execution of these couplings without transition metals. researchgate.net Research has established a novel mechanistic pathway where an alkoxide nucleophile directly attacks the sulfur atom of an aryl methyl sulfoxide. nih.govresearchgate.net This addition facilitates an intramolecular nucleophilic attack on the aromatic ring, leading to a rate-determining fragmentation that cleaves the C–S bond and forms the desired ether product. nih.govresearchgate.net This strategy avoids the cost and toxicity associated with transition metals, representing a significant step towards greener chemistry. researchgate.net This approach has been successfully used to prepare complex molecules, including drug candidates, highlighting its synthetic utility. nih.gov

Table 1: Selected C–S Cross-Coupling Reactions Utilizing Aryl Sulfoxides as Electrophiles

Coupling Type Catalyst/Conditions Nucleophile Product Reference(s)
Negishi-type NiCl₂(dppe) Ar-ZnCl Biaryl nih.gov
Suzuki-Miyaura Pd-NHC complex / Base Ar-B(OH)₂ Biaryl tandfonline.com

The Sulfoxide Group as a Director for C–H Functionalization

The sulfoxide group is being increasingly exploited as a versatile directing group for the functionalization of traditionally inert C–H bonds. researchgate.net This approach provides a powerful method for the regioselective synthesis of substituted aromatics, with the sulfoxide moiety guiding a catalyst to a specific C–H bond, typically at the ortho-position.

Directing Group and Chiral Auxiliary: A particularly sophisticated application is the use of chiral sulfoxides to achieve enantioselective C–H functionalization. rsc.org In this dual role, the sulfoxide not only directs the regioselectivity of the reaction but also controls the stereochemical outcome. acs.org This has proven highly effective in the atroposelective synthesis of biaryls, where the sulfoxide group induces chirality during C–H activation steps like arylation, iodination, or oxidative Heck reactions. acs.org Following the key transformation, the sulfoxide group can be readily removed or transformed, making it a "traceless" chiral auxiliary. acs.org

Cascade Reactions via Interrupted Pummerer Reactivity: An area of largely unexplored potential involves cascade reactions initiated by the activation of the sulfoxide. The "interrupted Pummerer reaction" is a key example. acs.org In this process, the sulfoxide is activated by an electrophile (e.g., triflic anhydride), making the sulfur atom susceptible to attack by a nucleophile. This is followed by a rsc.orgrsc.org-sigmatropic rearrangement that results in the formation of a new C–C or C-heteroatom bond at the ortho-position of the aryl ring. researchgate.netbeilstein-journals.org This cascade has been successfully applied to a wide range of nucleophiles, including phenols, anilines, and alkyl nitriles, demonstrating its broad scope for creating molecular complexity from simple aryl sulfoxides. researchgate.netbeilstein-journals.org

Table 2: Examples of Sulfoxide-Directed C–H Functionalization

Transformation Catalyst/Reagents Key Features Product Type Reference(s)
Atroposelective Arylation Pd(OAc)₂ / Chiral Sulfoxide Diastereoselective C-H activation Axially Chiral Biaryls acs.org
α-Arylation of Nitriles Tf₂O / DABCO Interrupted Pummerer/ rsc.orgrsc.org-rearrangement α-Aryl Nitriles
ortho-Thioetherification Tf₂O / Nitrile Rearrangement of perfluoroalkyl sulfoxides ortho-Thioethers beilstein-journals.org

The future of sulfoxide chemistry will likely focus on expanding the scope of these emerging reactions. Unexplored areas include the development of novel catalytic cycles that exploit the unique electronic properties of the sulfinyl group, the design of new cascade reactions for rapid assembly of complex scaffolds, and the application of these methods to a broader range of substrates beyond simple arenes. As research continues to move away from traditional reliance on precious metals, the versatile and reactive nature of the sulfoxide group in compounds like this compound ensures its central role in the future of sustainable and innovative organic synthesis.

Q & A

Q. What are the established synthetic routes for (Propylsulfinyl)benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sulfoxidation of (propylthio)benzene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Critical parameters include solvent choice (e.g., dichloromethane for mCPBA), temperature control (0–25°C), and stoichiometric ratios to minimize over-oxidation to sulfones. Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization should include melting point analysis and 1^1H/13^13C NMR to confirm sulfinyl group incorporation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H NMR signals for the sulfinyl group’s adjacent protons (deshielded δ 2.8–3.5 ppm) and 13^13C NMR for the sulfoxide carbon (δ 50–60 ppm).
  • IR Spectroscopy : S=O stretching vibrations (~1030–1060 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak (M+^+) and fragmentation patterns (e.g., loss of propylsulfinyl group). Cross-validate with elemental analysis to confirm molecular formula .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer: Standardize protocols using controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and document deviations in supplementary materials. Provide detailed spectral data (e.g., NMR shifts, coupling constants) and chromatographic retention times. Use reference standards from reputable suppliers (if available) for calibration .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can predict sulfoxide geometry, frontier molecular orbitals, and reaction pathways. Solvent effects are modeled using implicit solvation (e.g., PCM). Validate computational results with experimental data (e.g., X-ray crystallography for bond angles, Hammett constants for substituent effects) .

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved?

Methodological Answer: Conduct a systematic evidence synthesis:

  • Compare experimental methodologies (e.g., calorimetry vs. computational estimates).
  • Assess sample purity (e.g., via HPLC) and measurement conditions (temperature, pressure).
  • Apply meta-analysis to quantify uncertainty across studies. Contradictions may arise from impurities or calibration errors; replicate key experiments under controlled conditions .

Q. What strategies are effective for studying the chiral properties of this compound derivatives?

Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) or capillary electrophoresis with cyclodextrin additives. Assign absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) combined with DFT simulations. Kinetic resolution during synthesis can be monitored using polarimetry or 19^19F NMR for fluorinated analogs .

Q. How do solvent and substituent effects influence the nucleophilic reactivity of this compound?

Methodological Answer: Design kinetic studies using varying solvents (polar aprotic vs. protic) and para-substituted derivatives (electron-withdrawing/donating groups). Monitor reaction progress via GC-MS or 1^1H NMR. Linear free-energy relationships (LFER) and Hammett plots quantify substituent effects. Compare with computational activation energies .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are appropriate for designing studies on this compound’s biological or catalytic applications?

Methodological Answer:

  • PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control without sulfoxide), Outcomes (inhibition rates).
  • FINER : Ensure feasibility (resource availability), novelty (uncharted catalytic mechanisms), ethical compliance (toxicity screening), and relevance (e.g., green chemistry applications) .

Q. How should researchers integrate contradictory data from multiple sources into a cohesive analysis?

Methodological Answer: Apply evidence synthesis protocols:

  • Categorize studies by methodology (e.g., experimental vs. computational).
  • Evaluate study confidence (e.g., sample size, calibration rigor).
  • Use sensitivity analysis to identify outliers. Document limitations in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.